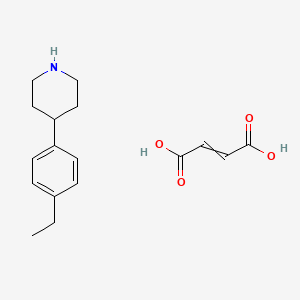![molecular formula C27H49NO B14471321 2-[(Dimethylamino)methyl]-4,6-dinonylphenol CAS No. 71756-73-5](/img/structure/B14471321.png)
2-[(Dimethylamino)methyl]-4,6-dinonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is an organic compound characterized by the presence of a phenol group substituted with dimethylamino and dinonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol typically involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-dinonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-4,6-dinonylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with three dimethylamino groups.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups instead of dinonyl groups.
Uniqueness
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is unique due to the presence of long-chain dinonyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71756-73-5 |
|---|---|
Molekularformel |
C27H49NO |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C27H49NO/c1-5-7-9-11-13-15-17-19-24-21-25(20-18-16-14-12-10-8-6-2)27(29)26(22-24)23-28(3)4/h21-22,29H,5-20,23H2,1-4H3 |
InChI-Schlüssel |
NTFXJBMYMPJFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CN(C)C)O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


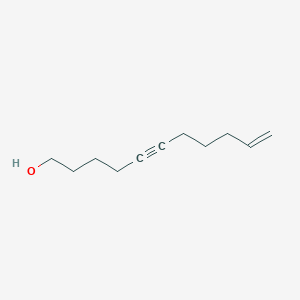
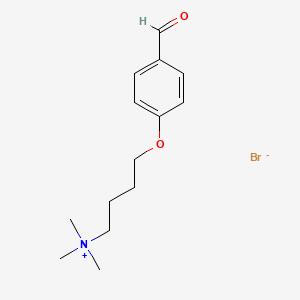

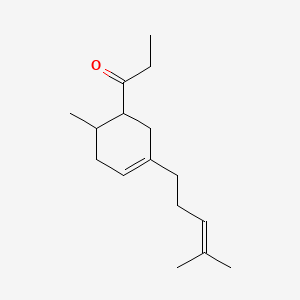
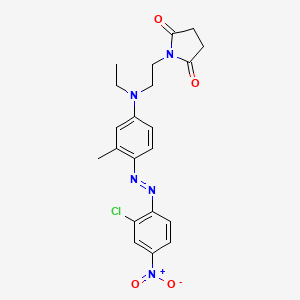
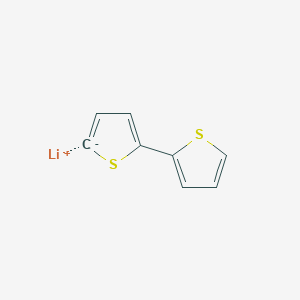
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

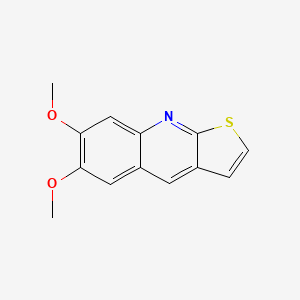

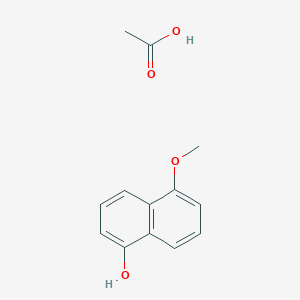
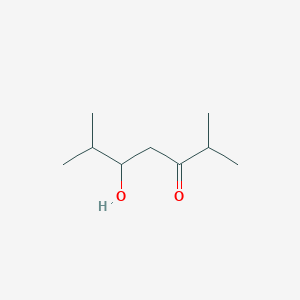
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
